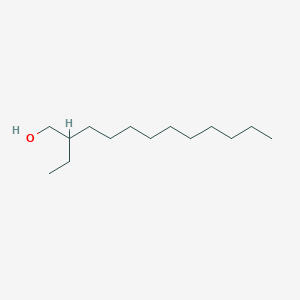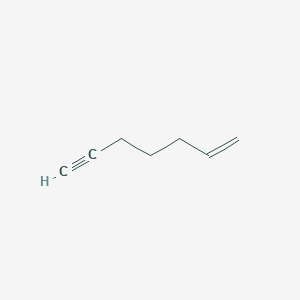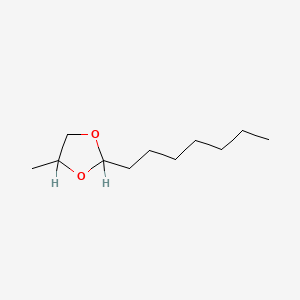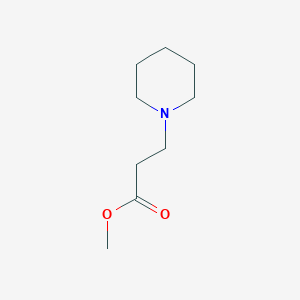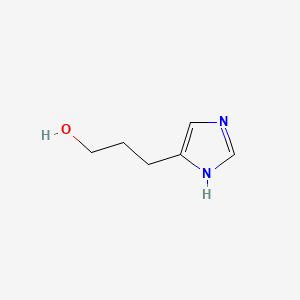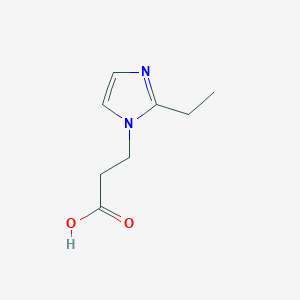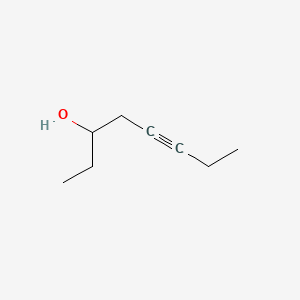
5-Octyn-3-ol
Übersicht
Beschreibung
5-Octyn-3-ol: is an organic compound with the molecular formula C₈H₁₄O . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is also known for its hydroxyl group attached to the third carbon atom, making it an alcohol. This combination of functional groups gives this compound unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Octyn-3-ol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving alkynes and alcohols. It helps in understanding the mechanisms of these reactions and the role of specific enzymes.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its biological activity and potential therapeutic properties. Researchers investigate its interactions with biological targets to develop new drugs.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Wirkmechanismus
Target of Action
It is noted as a key intermediate for the synthesis of prostaglandins , which are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
Given its role in the synthesis of prostaglandins , it can be inferred that it may interact with enzymes involved in the prostaglandin synthesis pathway.
Result of Action
Given its role in prostaglandin synthesis , it may contribute to the physiological effects associated with these compounds, such as inflammation, fever, and induction of labor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of 5-Octyn-3-one: One common method for preparing 5-Octyn-3-ol involves the reduction of 5-Octyn-3-one using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Hydroboration-Oxidation of 5-Octyne: Another method involves the hydroboration-oxidation of 5-Octyne. This two-step process includes the addition of borane (BH₃) to the alkyne, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation reactions due to their efficiency and high yield. The process is optimized for cost-effectiveness and scalability, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Octyn-3-ol can undergo oxidation reactions to form 5-Octyn-3-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 5-Octyn-3-amine using reducing agents like lithium aluminum hydride (LiAlH₄) in the presence of ammonia.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl₂) to form 5-Octyn-3-chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: 5-Octyn-3-one
Reduction: 5-Octyn-3-amine
Substitution: 5-Octyn-3-chloride
Vergleich Mit ähnlichen Verbindungen
1-Octyn-3-ol: Similar to 5-Octyn-3-ol but with the triple bond at the first carbon.
3-Octyn-2-ol: Similar structure but with the hydroxyl group at the second carbon.
5-Decyn-3-ol: A longer carbon chain with similar functional groups.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Its combination of an alkyne and alcohol in a medium-length carbon chain makes it particularly versatile in chemical synthesis and research applications.
Eigenschaften
IUPAC Name |
oct-5-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQZVKQXYOPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968480 | |
| Record name | Oct-5-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53723-18-5 | |
| Record name | 5-Octyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-5-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oct-5-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






